Dienogest Impurity G

Description

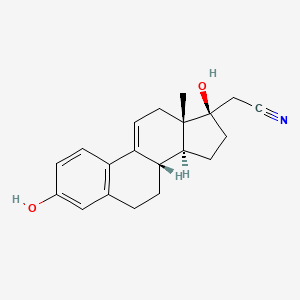

Structure

3D Structure

Propriétés

IUPAC Name |

2-[(8S,13S,14S,17R)-3,17-dihydroxy-13-methyl-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO2/c1-19-8-6-16-15-5-3-14(22)12-13(15)2-4-17(16)18(19)7-9-20(19,23)10-11-21/h3,5-6,12,17-18,22-23H,2,4,7-10H2,1H3/t17-,18+,19+,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPEAVAOTAWKUPC-FUMNGEBKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC=C3C(C1CCC2(CC#N)O)CCC4=C3C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC=C3[C@H]([C@@H]1CC[C@]2(CC#N)O)CCC4=C3C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86153-38-0 | |

| Record name | STS-825 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086153380 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | STS-825 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7T4537YE2X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational Principles of Pharmaceutical Impurity Research

The Role of Impurities in Pharmaceutical Chemistry and Manufacturing

Impurities in pharmaceuticals are substances that exist alongside the API but are not the API itself or the excipients used in the formulation. The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provides stringent guidelines on the identification, qualification, and control of impurities. These substances can originate from various sources, including the starting materials, by-products of the synthesis process, degradation of the API, and contaminants from equipment or solvents. veeprho.com

The primary concern with impurities is their potential to exert unintended pharmacological or toxicological effects. Therefore, a significant portion of pharmaceutical research and development is dedicated to identifying and characterizing these compounds. axios-research.com Regulatory bodies worldwide mandate the control of impurities to ensure the quality, safety, and efficacy of the final drug product. geneesmiddeleninformatiebank.nl Techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are instrumental in detecting and quantifying these impurities. veeprho.com

Dienogest Synthesis: Precursor for Impurity G Formation

Dienogest is a synthetic progestin, a derivative of 19-nortestosterone, used in oral contraceptives and for the treatment of endometriosis. veeprho.comimpactfactor.org Its synthesis is a multi-step process that can inadvertently lead to the formation of various impurities. One of the critical steps in Dienogest synthesis involves the deprotection of a ketal intermediate, specifically 3,3-dimethoxy-17α-cyanomethyl-17β-hydroxy-estra-5(10),9(11)-diene. google.comgoogle.com

The conversion of this ketal to Dienogest requires the careful shifting of double bonds into conjugation with a 3-keto group. google.comgoogle.com The choice of acid and solvent for this deprotection step is crucial. While various acids like hydrochloric acid, sulfuric acid, and acetic acid have been used, they can lead to incomplete conjugation and the formation of a significant "diene impurity." google.comepo.org This diene impurity is, in fact, Dienogest Impurity G. google.comgoogle.com Research has shown that using perchloric acid in acetonitrile (B52724) can minimize the formation of this impurity. google.comgoogle.com

This compound: A Focus of Advanced Pharmaceutical Chemistry Research

This compound, chemically identified as [3,17-Dihydroxyestra-1,3,5(10),9(11)-tetraen-17α-yl]acetonitrile according to the European Pharmacopoeia (EP), is a significant process-related impurity in the synthesis of Dienogest. synzeal.compharmaffiliates.com It is also known by its synonym, Δ9,11-Dehydro-17α-Cyanomethyl Estradiol. veeprho.comsynzeal.comsynthinkchemicals.com

The formation of this impurity is a direct consequence of the incomplete isomerization of the double bonds during the synthesis of Dienogest. google.com Its presence necessitates rigorous analytical monitoring and control during the manufacturing process to ensure the final Dienogest product meets the stringent purity requirements set by regulatory authorities. The development of analytical methods with high specificity and sensitivity is crucial for the accurate quantification of this compound. High-performance liquid chromatography (HPLC) is a primary technique used for this purpose, with validation parameters ensuring its reliability.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

|---|---|---|

| Chemical Name | [3,17-Dihydroxyestra-1,3,5(10),9(11)-tetraen-17α-yl]acetonitrile | synzeal.compharmaffiliates.com |

| Synonym | Δ9,11-Dehydro-17α-Cyanomethyl Estradiol | veeprho.comsynzeal.comsynthinkchemicals.com |

| CAS Number | 86153-38-0 | synzeal.compharmaffiliates.comsynthinkchemicals.comesschemco.com |

| Molecular Formula | C₂₀H₂₃NO₂ | pharmaffiliates.comsynthinkchemicals.comesschemco.com |

| Molecular Weight | 309.4 g/mol | veeprho.comsynzeal.comsynthinkchemicals.com |

| Appearance | Off-White Solid | esschemco.com |

The study of this compound is a prime example of the meticulous work required in pharmaceutical chemistry to ensure drug quality and safety. Its identification, synthesis, and control are integral to the production of high-purity Dienogest.

Mechanistic Elucidation of Dienogest Impurity G Formation

Formation Pathways During Dienogest Chemical Synthesis

The primary route for the formation of Dienogest Impurity G is as a byproduct during the chemical synthesis of Dienogest. The key step implicated in its formation is the acid-catalyzed hydrolysis and rearrangement of a ketal intermediate.

Identification of Ketal Intermediates and Precursors

The synthesis of Dienogest often involves the use of a ketal-protected precursor to shield the keto group at the C3 position from undesired reactions. A commonly employed intermediate is 3,3-dimethoxy-17α-cyanomethyl-17β-hydroxy-estra-5(10),9(11)-diene. nih.govgoogle.comgoogle.comepo.org This ketal serves as the direct precursor to Dienogest. However, under certain reaction conditions, the deprotection and subsequent rearrangement can lead to the formation of the unwanted this compound.

Influence of Reaction Conditions on Impurity G Genesis

The formation of this compound is highly sensitive to the specific conditions employed during the deprotection of the ketal intermediate. The choice of acid catalyst, pH, solvents, and other reagents plays a critical role in directing the reaction towards the desired product, Dienogest, versus the formation of the diene impurity.

The acid-catalyzed deprotection of the 3-ketal is a crucial step where the formation of Impurity G can occur. The strength of the acid used has a significant impact on the impurity profile. The use of strong acids, such as hydrobromic acid, triflic acid, and p-toluenesulfonic acid, has been shown to result in the incomplete shifting of the double bonds to be in conjugation with the 3-keto group, leading to the formation of the diene impurity. nih.govgoogle.comgoogle.comepo.org Conversely, very weak acids like oxalic acid can also lead to a higher proportion of the diene impurity due to insufficient catalysis for the complete conjugation. nih.govgoogle.comgoogle.comepo.org

Studies have shown that perchloric acid is a particularly effective catalyst for this conversion, yielding Dienogest with minimal levels of the diene impurity. nih.govgoogle.comgoogle.comepo.org The optimal pH regime is therefore one that is acidic enough to efficiently hydrolyze the ketal but also facilitates the complete migration of the double bonds to the thermodynamically more stable conjugated system of Dienogest.

| Acid Catalyst | Effect on this compound Formation |

|---|---|

| Strong Acids (e.g., Hydrobromic acid, Triflic acid) | Incomplete double bond conjugation, leading to higher levels of Impurity G. |

| Weak Acids (e.g., Oxalic acid) | Insufficient catalysis for complete conjugation, resulting in increased Impurity G. |

| Perchloric Acid | Efficient conversion to Dienogest with minimal formation of Impurity G. |

The choice of solvent also plays a significant role in controlling the formation of this compound. Acetonitrile (B52724) has been identified as a suitable solvent when used in conjunction with perchloric acid, leading to a high purity of Dienogest with low levels of the diene impurity. nih.govgoogle.comgoogle.comepo.org In contrast, solvents like acetic acid and ethyl acetate (B1210297) have been reported to result in slightly higher levels of the diene impurity. nih.govgoogle.comgoogle.comepo.org The solvent can influence the stability of the intermediates and transition states involved in the reaction, thereby affecting the product distribution.

| Solvent | Effect on this compound Formation (with Perchloric Acid) |

|---|---|

| Acetonitrile | High purity of Dienogest with low levels of Impurity G. |

| Acetic Acid | Slightly higher levels of Impurity G compared to acetonitrile. |

| Ethyl Acetate | Slightly higher levels of Impurity G compared to acetonitrile. |

Postulated Chemical Reaction Mechanisms (e.g., Nucleophilic Substitution, Ketal Hydrolysis, Incomplete Conjugation)

The formation of this compound can be understood through a series of interconnected chemical reactions.

Ketal Hydrolysis: The first step is the acid-catalyzed hydrolysis of the 3,3-dimethoxy ketal. This proceeds via protonation of one of the methoxy groups, making it a good leaving group (methanol). The departure of methanol is assisted by the lone pair of electrons on the other oxygen atom, leading to the formation of a resonance-stabilized oxonium ion intermediate. A subsequent nucleophilic attack by a water molecule, followed by deprotonation, yields a hemiketal, which is then further hydrolyzed to the 3-keto group.

Incomplete Conjugation: Following the deprotection of the ketal, the double bonds in the steroid core need to migrate to be in conjugation with the newly formed 3-keto group to yield the final Dienogest structure. Dienogest has a conjugated system across the 4,9-diene-3-one structure. The precursor, after hydrolysis, has a non-conjugated diene system. The acid catalyst facilitates the isomerization of the double bonds to the more stable conjugated position. However, if this process is incomplete, the double bonds may remain in the non-conjugated positions, leading to the formation of this compound, which is characterized by a ∆9,11-diene system. This incomplete conjugation is the primary postulated mechanism for the formation of this impurity. nih.govgoogle.comgoogle.comepo.org

Nucleophilic Substitution: While not the primary mechanism for the formation of the diene impurity itself, nucleophilic substitution reactions are fundamental to the synthesis of the Dienogest precursor. For instance, the introduction of the cyanomethyl group at the C17 position typically occurs via a nucleophilic attack of a cyanide-containing reagent on an appropriate electrophilic center at C17.

Dienogest Degradation Studies Leading to Impurity G

While the formation of this compound is well-documented as a process-related impurity during synthesis, its formation as a degradation product of Dienogest is less clear. Forced degradation studies are conducted to understand the intrinsic stability of a drug substance and to identify potential degradation products that may form under various stress conditions such as heat, light, humidity, and different pH values.

Several studies have investigated the degradation of Dienogest under forced conditions. impactfactor.org For instance, photodegradation studies of Dienogest have shown that it undergoes rapid direct photolysis, forming a complex mixture of photoproducts, including photohydrates and estrogenic compounds resulting from A-ring aromatization. nih.govresearchgate.net However, these studies have not explicitly identified this compound as a significant degradation product under the tested conditions. While Dienogest can degrade under oxidative, thermal, and humid conditions, specific degradation pathways leading to the formation of Impurity G have not been detailed in the available scientific literature. veeprho.com Therefore, at present, the primary and well-established pathway for the genesis of this compound is as a byproduct of the chemical synthesis process due to incomplete conjugation, rather than as a degradation product of the final Dienogest molecule.

Forced Degradation Profiles of Dienogest

Forced degradation studies, or stress testing, are essential in identifying potential degradation products and pathways of a drug substance. These studies involve subjecting the drug to conditions more severe than accelerated stability testing to provoke degradation.

Acidic and Alkaline Hydrolysis Degradation

Studies on the hydrolytic degradation of dienogest have been conducted under both acidic and alkaline conditions. One study refluxed dienogest with 1M HCl at 45°C for 30 minutes to simulate acidic hydrolysis, resulting in a 9.9% degradation of the drug. For alkaline hydrolysis, dienogest was refluxed with 1M NaOH at 45°C for 15 minutes, leading to an 8.7% degradation impactfactor.orgresearchgate.net. Another study reported significant degradation of dienogest under alkaline and neutral conditions, while it remained stable under acidic conditions researchgate.net. The degradation products formed under these conditions are a result of the hydrolysis of the nitrile group and other susceptible functionalities within the dienogest molecule. While specific identification of Impurity G under these exact conditions is not explicitly detailed in the available literature, the structure of Impurity G, featuring an aromatic A-ring, suggests that its formation may involve acid- or base-catalyzed aromatization reactions.

Oxidative Degradation Pathways

Oxidative stress testing of dienogest has been performed using hydrogen peroxide. Refluxing dienogest with 2.5% hydrogen peroxide at 45°C for 30 minutes resulted in an 8.2% degradation impactfactor.orgresearchgate.net. Another study also noted significant degradation under oxidative conditions researchgate.net. The formation of oxidation products can occur at various sites on the dienogest molecule. The chemical structure of this compound, with its aromatic A-ring, suggests that oxidative dehydrogenation could be a key step in its formation. This process would involve the removal of hydrogen atoms from the A-ring of dienogest, leading to aromatization.

Photolytic and Thermal Decomposition

Dienogest has been shown to be susceptible to photolytic and thermal degradation. Exposure to UV light (200 Watts/m²) and sunlight (1.2 Million Lux Hours) resulted in 0.6% and 0.8% degradation, respectively impactfactor.orgresearchgate.net. Another study confirmed its sensitivity to photolytic conditions researchgate.net. Photodegradation can lead to complex mixtures of photoproducts, including those resulting from rearrangements and aromatization of the steroid rings rsc.orgnih.gov.

Thermal stress, such as exposure to dry heat at 105°C for 15 hours, caused a 2.5% degradation of dienogest impactfactor.orgresearchgate.net. The molecule's sensitivity to thermal conditions was also noted in another study researchgate.net. High temperatures can provide the energy required for various degradation reactions, including dehydration and aromatization, which are plausible steps in the formation of this compound.

Identification of Degradation Products and Intermediates

The identification of degradation products is critical for understanding the degradation pathways. While a comprehensive profile of all degradation products under all stress conditions is not fully elucidated in the public domain, some key transformation products have been identified.

Under photolytic conditions, dienogest is known to form various photoproducts, including compounds resulting from the aromatization of the A-ring rsc.orgnih.gov. This provides a strong indication that a similar pathway could lead to the formation of this compound, which possesses an aromatic A-ring. The general process of aromatization in steroids can be initiated by various stress factors and often proceeds through intermediate species that facilitate the removal of hydrogen atoms and the formation of a stable aromatic system.

The table below summarizes the conditions and extent of degradation observed in forced degradation studies of Dienogest.

| Stress Condition | Parameters | % Degradation | Reference |

| Acidic Hydrolysis | 1M HCl, 45°C, 30 min | 9.9% | impactfactor.orgresearchgate.net |

| Alkaline Hydrolysis | 1M NaOH, 45°C, 15 min | 8.7% | impactfactor.orgresearchgate.net |

| Oxidative Degradation | 2.5% H₂O₂, 45°C, 30 min | 8.2% | impactfactor.orgresearchgate.net |

| Photolytic (UV) | 200 Watts/m² | 0.6% | impactfactor.orgresearchgate.net |

| Photolytic (Sunlight) | 1.2 Million Lux Hours | 0.8% | impactfactor.orgresearchgate.net |

| Thermal Degradation | 105°C, 15 hours | 2.5% | impactfactor.orgresearchgate.net |

Kinetic and Thermodynamic Aspects of Degradation Processes

Advanced Analytical Methodologies for Dienogest Impurity G Characterization and Quantification

Chromatographic Techniques for Separation and Profiling

Chromatography is an indispensable tool in pharmaceutical analysis for separating a mixture into its individual components. For Dienogest and its related impurities, including Impurity G, various chromatographic methods are employed to ensure the final product meets stringent purity requirements set by regulatory authorities.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is the most prevalent and powerful technique for identifying and quantifying non-volatile organic impurities in drug substances. pharmaguideline.com The development of a robust HPLC method is a meticulous process aimed at achieving optimal separation and reliable quantification of all potential impurities. synthinkchemicals.com

The success of an HPLC separation heavily relies on the appropriate selection of the stationary and mobile phases. For the analysis of steroidal compounds like Dienogest and its impurities, reversed-phase chromatography is the method of choice. nih.gov

Stationary Phase: Octadecylsilyl (ODS or C18) columns are the most commonly used stationary phases for steroid analysis due to their hydrophobicity, which allows for effective separation based on polarity differences. nih.govacs.org Other phases, such as octylsilyl (C8) or phenyl, can also be used to provide different selectivity. nih.govgoogle.com The physical characteristics of the column, including particle size, length, and internal diameter, are chosen to balance separation efficiency with analysis time.

Mobile Phase: The mobile phase typically consists of a mixture of an aqueous component (like purified water or a buffer) and an organic solvent, most commonly acetonitrile (B52724) or methanol. nih.govrjptonline.org The ratio of these solvents is optimized to achieve the desired retention and separation of Dienogest from Impurity G and other related substances. The pH of the mobile phase can also be adjusted to control the ionization state of analytes and improve peak shape and resolution. rjptonline.org

To effectively separate a complex mixture of a primary compound and its structurally similar impurities, a gradient elution strategy is often superior to an isocratic (constant mobile phase composition) one. researchgate.net

Gradient Elution: In a gradient elution, the proportion of the organic solvent in the mobile phase is gradually increased during the analytical run. This allows for the elution of weakly retained compounds early in the chromatogram while providing sufficient solvent strength to elute strongly retained impurities, like Dienogest Impurity G, with good peak shape in a reasonable timeframe. amazonaws.com An optimized gradient program is crucial for resolving all specified and unspecified impurities from the main API peak. acs.orgamazonaws.com

Temperature Control: Maintaining a constant and elevated column temperature is a critical parameter. rjptonline.org It reduces the viscosity of the mobile phase, leading to lower backpressure and improved chromatographic efficiency. Consistent temperature control also ensures the reproducibility of retention times from one analysis to the next. altabrisagroup.com

A fully developed HPLC method must undergo rigorous validation to demonstrate its reliability and suitability for its intended purpose, in accordance with guidelines from bodies like the International Council for Harmonisation (ICH). synthinkchemicals.compharmaguideline.com Key validation parameters include:

Selectivity/Specificity: This is the ability of the method to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, or placebo ingredients. altabrisagroup.comchromatographyonline.com It is confirmed by demonstrating baseline resolution between the peak for this compound and other components. altabrisagroup.com

Linearity: Linearity is the method's ability to produce test results that are directly proportional to the concentration of the analyte within a specified range. chromatographyonline.comnih.gov

Precision: This parameter measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is typically evaluated at two levels: repeatability (intra-assay precision) and intermediate precision (inter-assay precision). pharmaguideline.comnih.gov

Accuracy: Accuracy reflects the closeness of the test results obtained by the method to the true value. It is often determined by analyzing samples spiked with a known amount of the impurity standard. chromatographyonline.comnih.gov

Table 1: Typical HPLC Method Validation Acceptance Criteria for Impurity Quantification

| Validation Parameter | Typical Acceptance Criteria |

|---|---|

| Selectivity | Resolution (Rs) between impurity and adjacent peaks > 1.5 |

| Linearity | Correlation Coefficient (r²) ≥ 0.995 |

| Precision (Repeatability) | Relative Standard Deviation (RSD) for replicate injections ≤ 5.0% |

| Accuracy | Recovery of impurity within 80.0% to 120.0% of the true value chromatographyonline.com |

Gas Chromatography (GC) Applications in Volatile Impurity Analysis

While HPLC is ideal for non-volatile impurities, Gas Chromatography (GC) is the technique of choice for the analysis of volatile and semi-volatile impurities. pharmaguideline.comthermofisher.com In the context of Dienogest, GC is primarily used to detect and quantify residual solvents—organic volatile impurities (OVIs) remaining from the synthesis and purification processes. ispub.comintertek.comdergipark.org.tr These solvents provide no therapeutic benefit and must be controlled within strict limits. intertek.com Headspace GC, where the vapor phase above the sample is injected, is a common approach as it prevents non-volatile matrix components from contaminating the GC system. dergipark.org.tr

Thin-Layer Chromatography (TLC) for Rapid Screening

Thin-Layer Chromatography (TLC) serves as a simple, fast, and cost-effective method for the qualitative screening of impurities. nih.govresearchgate.netrroij.com Although it has been largely superseded by HPLC for quantitative analysis in pharmacopoeial methods, TLC remains a valuable tool for in-process controls and preliminary purity assessments. nih.govresearchgate.netnih.gov The technique involves spotting the sample on a plate coated with a stationary phase (e.g., silica (B1680970) gel) and developing it in a chamber with a suitable mobile phase. The separation is visualized, and the retardation factor (Rf) values can be used for tentative identification by comparing them to a reference standard of this compound. researchgate.net

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| Dienogest |

| This compound |

| Acetonitrile |

Chiral Chromatography for Stereoisomeric Purity Assessment

Chiral chromatography is a specialized sub-category of chromatography used for the separation of stereoisomers. For complex steroidal molecules like this compound, which possess multiple chiral centers, the assessment of stereoisomeric purity is fundamental. Enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images) can exhibit different pharmacological and toxicological profiles. Therefore, it is crucial to control the stereoisomeric composition of any impurity.

The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each stereoisomer, leading to different retention times. These CSPs are often based on macromolecules like derivatized cyclodextrins or polysaccharides bonded to a silica support. gcms.czsigmaaldrich.com The selection of the appropriate chiral column and mobile phase is critical and often requires empirical method development to achieve optimal resolution between the stereoisomers of this compound. This technique allows for the quantification of the desired stereoisomer and the detection of any unwanted stereoisomeric forms, ensuring the stereochemical purity of the substance.

Spectroscopic and Spectrometric Approaches for Structural Elucidation

The definitive identification and structural confirmation of pharmaceutical impurities rely heavily on spectroscopic and spectrometric techniques. These methods provide detailed information about the molecular weight, elemental composition, and three-dimensional structure of a compound. For this compound, a combination of mass spectrometry and nuclear magnetic resonance spectroscopy is typically employed to provide a comprehensive structural characterization. synthinkchemicals.comsynthinkchemicals.com

Mass Spectrometry (MS) and Hyphenated Techniques (e.g., LC-MS/MS, GC-MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an indispensable tool for the identification of pharmaceutical impurities due to its high sensitivity and specificity. nih.gov When coupled with a chromatographic separation technique like liquid chromatography (LC) or gas chromatography (GC), it allows for the analysis of individual components within a complex mixture.

High-performance liquid chromatography (HPLC) is commonly used for the analysis of Dienogest and its impurities. amazonaws.comgoogle.com The coupling of LC with tandem mass spectrometry (LC-MS/MS) provides a powerful platform for both the identification and quantification of impurities like this compound, even at trace levels. synthinkchemicals.comumweltbundesamt.de While GC-MS is a powerful tool for volatile and semi-volatile impurities, LC-MS is generally more suitable for relatively non-volatile and thermally labile molecules like steroids. thermofisher.com

The choice of ionization technique is crucial for generating ions from the analyte molecule without significant degradation. For steroidal compounds like this compound, Electrospray Ionization (ESI) is a widely used soft ionization technique. massbank.eu ESI is well-suited for polar, high-molecular-weight compounds and typically generates intact molecular ions, often as protonated molecules [M+H]⁺ in the positive ion mode or deprotonated molecules [M-H]⁻ in the negative ion mode. massbank.eu For this compound, analysis is commonly performed in positive ion mode, where the molecule readily forms a protonated species, allowing for accurate determination of its molecular weight. massbank.eu

Table 1: LC-MS Parameters for this compound Analysis

| Parameter | Description |

|---|---|

| Instrument | Liquid Chromatography - Electrospray Ionization - Quadrupole Time-of-Flight (LC-ESI-QTOF) massbank.eu |

| Ionization Mode | Positive massbank.eu |

| Ionization Source | Electrospray Ionization (ESI) massbank.eu |

| Precursor Ion Type | [M+H]⁺ massbank.eu |

| Exact Mass | 309.1729 massbank.eu |

| Molecular Formula | C₂₀H₂₃NO₂ massbank.eumatrixscientific.compharmaffiliates.com |

Tandem mass spectrometry (MS/MS) is used to further elucidate the structure of an impurity. In this technique, the precursor ion (e.g., the [M+H]⁺ ion of this compound) is selected and subjected to collision-induced dissociation (CID). massbank.eu This process breaks the ion into smaller, characteristic fragment ions. The resulting fragmentation pattern is like a fingerprint for the molecule and provides valuable information about its structure. researchgate.net By analyzing the mass losses and the structure of the fragment ions, chemists can confirm the identity of the impurity and distinguish it from other structurally similar compounds. The MS/MS spectrum of this compound shows specific fragmentation pathways that can be correlated to its known chemical structure. massbank.eu

Table 2: MS/MS Fragmentation Data for this compound ([M+H]⁺ = m/z 310.1802)

| Fragment Ion (m/z) | Possible Neutral Loss | Structural Interpretation |

|---|---|---|

| 292.1696 | H₂O (18.0106 Da) | Loss of a hydroxyl group as water |

| 282.1852 | C₂H₂O (42.0106 Da) | Complex rearrangement and fragmentation |

| 270.1539 | C₂H₂N (40.0211 Da) | Loss related to the cyanomethyl group |

| 254.1590 | C₃H₄N (54.0367 Da) | Fragmentation involving the cyanomethyl group and adjacent structure |

| 157.0648 | C₁₁H₁₁O₂ (175.0759 Da) | Cleavage of the steroidal ring structure |

Data derived from MassBank Record MSBNK-BAFG-CSL23111016582. massbank.eu

For quantitative analysis, especially at very low concentrations, Multiple Reaction Monitoring (MRM) is the method of choice. MRM is a highly selective and sensitive MS/MS technique performed on a triple quadrupole mass spectrometer. nih.gov In an MRM experiment, a specific precursor ion is selected in the first quadrupole, fragmented in the second quadrupole (collision cell), and a specific product ion is selected in the third quadrupole. nih.gov

This specific precursor → product ion transition is monitored over time. Because it is highly unlikely that another compound in the sample will have the same retention time, the same precursor ion mass, and generate the same product ion, the MRM technique provides excellent selectivity and reduces chemical noise. nih.gov This allows for the accurate quantification of impurities at levels far below what is possible with conventional UV or full-scan MS detection. For this compound, specific transitions would be chosen based on its fragmentation pattern to develop a robust quantitative assay. The use of selected reaction monitoring (an equivalent term for MRM) has been successfully applied to the quantification of the parent drug, Dienogest, demonstrating its suitability for related compounds. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

While mass spectrometry provides information on molecular weight and fragmentation, Nuclear Magnetic Resonance (NMR) spectroscopy provides the most definitive structural information. synthinkchemicals.com NMR analysis allows for the complete assignment of the carbon-hydrogen framework of a molecule. The most common types of NMR experiments are Proton (¹H) NMR and Carbon-13 (¹³C) NMR.

¹H NMR: Provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. The chemical shift, integration (area under the peak), and splitting pattern (multiplicity) of each signal are analyzed to piece together the structure. epfl.chsigmaaldrich.com

¹³C NMR: Provides information about the number and types of carbon atoms in the molecule (e.g., C=O, C=C, C-O, CH, CH₂, CH₃). epfl.chsigmaaldrich.com

For this compound, NMR spectroscopy is used to confirm the presence of key functional groups, such as the phenolic ring, the double bonds in the steroid core, the hydroxyl groups, and the cyanomethyl side chain. synthinkchemicals.com By comparing the observed chemical shifts with those of the parent drug and other related impurities, a complete and unambiguous structural assignment can be made. Advanced 2D-NMR techniques (e.g., COSY, HSQC, HMBC) can further establish the connectivity between protons and carbons.

Table 3: List of Compounds

| Compound Name |

|---|

| Dienogest |

| This compound |

| Δ9,11-Dehydro-17α-Cyanomethyl Estradiol |

¹H-NMR and ¹³C-NMR for Molecular Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic molecules, including pharmaceutical impurities. Through the application of ¹H-NMR and ¹³C-NMR, the precise molecular connectivity of this compound, chemically known as [3, 17-Dihydroxyestra-1, 3, 5(10), 9(11)-tetraen-17a-yl]-acetonitrile, can be determined.

¹H-NMR Spectroscopy: The proton NMR spectrum provides critical information regarding the number of different types of protons, their electronic environments, and their neighboring protons. While specific chemical shift values and coupling constants for this compound are not publicly available in the literature, a theoretical analysis based on its structure allows for the prediction of characteristic signals. For instance, the aromatic protons on the A-ring would resonate in the downfield region, typically between 6.0 and 8.0 ppm. The protons of the steroidal skeleton would appear in the more shielded upfield region, while the methylene protons of the cyanomethyl group would exhibit a distinct chemical shift.

¹³C-NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H-NMR data by providing information on the carbon framework of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts of the carbon atoms in the aromatic A-ring would be observed in the range of 110-160 ppm. The carbon of the nitrile group (-C≡N) would have a characteristic chemical shift in the range of 115-125 ppm. The remaining aliphatic carbons of the steroid nucleus would resonate at higher field strengths.

A comprehensive analysis of both ¹H and ¹³C-NMR spectra allows for the complete mapping of the proton and carbon environments within the this compound molecule, thus establishing its fundamental molecular connectivity.

Table 1: Predicted ¹H-NMR and ¹³C-NMR Chemical Shift Ranges for this compound

| Functional Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic (A-Ring) | 6.0 - 8.0 | 110 - 160 |

| Vinylic (C9, C11) | 5.5 - 6.5 | 120 - 140 |

| Steroidal CH, CH₂ | 1.0 - 3.0 | 20 - 60 |

| Methyl (C18) | ~0.9 | ~15 |

| Cyanomethyl (-CH₂CN) | 2.5 - 3.0 | 25 - 35 |

| Nitrile (-C≡N) | - | 115 - 125 |

| Hydroxyl-bearing Carbons (C3, C17) | - | 60 - 80 |

Note: The data in this table is predictive and based on general chemical shift ranges for similar structural motifs. Actual experimental values may vary.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Impurity Detection

In addition to NMR spectroscopy, Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are valuable tools in the characterization and detection of this compound.

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers. The IR spectrum of this compound would be expected to show characteristic absorption bands for its key functional groups.

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) |

| O-H stretch (hydroxyl) | 3200 - 3600 (broad) |

| C-H stretch (aromatic) | 3000 - 3100 |

| C-H stretch (aliphatic) | 2850 - 3000 |

| C≡N stretch (nitrile) | 2200 - 2260 |

| C=C stretch (aromatic/vinylic) | 1450 - 1650 |

| C-O stretch (hydroxyl) | 1000 - 1260 |

Note: This table presents typical wavenumber ranges for the indicated functional groups.

Computational Chemistry and Theoretical Studies of Dienogest Impurity G

Quantum Chemical Calculations for Molecular Stability and Conformation

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like Dienogest Impurity G at the electronic level. These methods, particularly Density Functional Theory (DFT), are used to determine the molecule's most stable three-dimensional structure (conformation) and its relative stability.

The process begins with a geometry optimization, where computational software systematically alters the bond lengths, bond angles, and dihedral angles of the molecule to find the arrangement with the lowest possible energy. For a flexible molecule with multiple rotatable bonds, this process is repeated for various starting geometries to identify different stable conformers. The relative energies of these conformers are then calculated to determine the most probable shape of the molecule under given conditions.

A conformational analysis of this compound would involve exploring the rotational possibilities of its side chains and the flexibility of its steroidal ring system. The results would typically be presented in a table comparing the relative energies of the identified stable conformers.

Table 1: Illustrative Conformational Analysis Data for this compound

This table is a hypothetical representation of results from a typical conformational analysis study. The values are for illustrative purposes only and are not from published experimental or computational data for this specific molecule.

| Conformer | Method/Basis Set | Relative Energy (kcal/mol) | Boltzmann Population (%) |

| Conf-1 (Global Minimum) | DFT B3LYP/6-31G(d) | 0.00 | 75.3 |

| Conf-2 | DFT B3LYP/6-31G(d) | 0.85 | 18.1 |

| Conf-3 | DFT B3LYP/6-31G(d) | 1.50 | 6.6 |

Such data is crucial for understanding how the impurity might interact with biological systems or how it behaves during analytical procedures.

Computational Prediction of Reaction Pathways and Energy Barriers for Impurity G Formation

This compound is formed as a byproduct during the synthesis of Dienogest. Computational chemistry provides powerful tools to map out the potential chemical reactions (pathways) that could lead to its formation and to calculate the energy required for these reactions to occur. This is achieved by locating the transition states—the highest energy point along a reaction coordinate—that connect a reactant to a product.

By calculating the energies of the reactants, transition states, and products, a reaction energy profile can be constructed. This profile reveals the activation energy (energy barrier), which is the minimum energy required for the reaction to proceed. A high energy barrier indicates a slow, less favorable reaction, while a low barrier suggests a more likely pathway for impurity formation. Studies on related steroid transformations have successfully used DFT to predict reaction products. For instance, computational work on the chlorination of Dienogest demonstrated that DFT could effectively predict the formation of degradation products by calculating the energy barriers for different potential reaction pathways. nih.govresearchgate.netuiowa.edu

A similar approach for this compound would help chemists understand the precise conditions (e.g., temperature, catalysts) that favor its formation, enabling them to modify the synthesis process to minimize its generation.

Table 2: Hypothetical Reaction Energy Profile Data for a Postulated Formation Pathway of this compound

This table illustrates the type of data generated from a reaction pathway analysis. The values and pathway are hypothetical and intended for demonstration purposes only.

| Reaction Step | Species | Method/Basis Set | Relative Free Energy (kcal/mol) |

| 1 | Reactant Precursor | DFT B3LYP/6-311+G(d,p) | 0.0 |

| 2 | Transition State 1 (TS1) | DFT B3LYP/6-311+G(d,p) | +18.5 |

| 3 | Intermediate | DFT B3LYP/6-311+G(d,p) | -5.2 |

| 4 | Transition State 2 (TS2) | DFT B3LYP/6-311+G(d,p) | +12.3 |

| 5 | Product (Impurity G) | DFT B3LYP/6-311+G(d,p) | -15.8 |

Molecular Dynamics Simulations for Understanding Impurity G Interactions in Chemical Environments

While quantum mechanics is ideal for studying single molecules, Molecular Dynamics (MD) simulations are used to understand how a molecule behaves over time in a more complex environment, such as in a solvent or near a biological macromolecule. MD simulations apply classical mechanics to model the movements and interactions of all atoms in a system.

For this compound, an MD simulation could model its behavior in a water or solvent box, providing insights into its solubility and how it interacts with the surrounding solvent molecules. This is critical for developing purification methods like crystallization. Furthermore, MD simulations could be used to predict how the impurity might bind to biological targets, such as the progesterone (B1679170) receptor, which could inform its potential biological activity. These simulations track the trajectory of atoms over time, revealing dynamic processes like conformational changes and binding events.

Density Functional Theory (DFT) Applications in Spectroscopic Property Prediction

DFT is an invaluable tool for predicting the spectroscopic properties of molecules, which aids in their identification and characterization. By calculating properties related to how a molecule interacts with electromagnetic radiation, theoretical spectra can be generated and compared with experimental data from techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

For NMR, the Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard for accurately predicting the chemical shifts of ¹H and ¹³C atoms. arxiv.org For IR spectroscopy, DFT calculations can predict the vibrational frequencies of chemical bonds. These predicted frequencies correspond to the peaks in an IR spectrum. Comparing the calculated spectra to experimental ones can confirm the molecular structure of an unknown compound or, in this case, an impurity.

Table 3: Illustrative Comparison of Experimental vs. DFT-Calculated ¹³C NMR Chemical Shifts for this compound

This table demonstrates how theoretical data is compared with experimental results. The chemical shift values are hypothetical and for illustrative purposes only.

| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) (GIAO-DFT) | Difference (ppm) |

| C3 | 155.2 | 154.8 | 0.4 |

| C5 | 140.1 | 139.5 | 0.6 |

| C9 | 126.5 | 127.1 | -0.6 |

| C10 | 138.7 | 138.0 | 0.7 |

| C17 | 78.9 | 79.5 | -0.6 |

| CN | 119.4 | 118.9 | 0.5 |

This comparative analysis is a powerful method for structural verification, providing a high degree of confidence in the identification of impurities during pharmaceutical manufacturing and analysis.

Process Chemistry and Engineering Strategies for Dienogest Impurity G Control

Optimization of Dienogest Synthetic Routes to Minimize Impurity G Formation

Minimizing the generation of Dienogest Impurity G at the source is the most effective strategy. This involves a multi-faceted approach focusing on reaction design, raw material quality, and catalytic performance.

The formation of this compound, chemically known as 17α-cyanomethyl-17β-hydroxy-5,9-estradien-3-one, often results from the incomplete conjugation of double bonds during the acid-catalyzed conversion of a ketal intermediate to Dienogest. google.com The shifting of the double bonds to be in conjugation with the 3-keto group is a critical step, and its failure leads to the formation of this diene impurity. google.com

Process development studies have explored the impact of various acids and solvents on this conversion. Strong acids are generally required, but their selection is crucial. While acids like hydrochloric acid and sulfuric acid have been used, they can result in incomplete conversion and higher levels of diene impurities. google.com Research has identified that using perchloric acid in a polar aprotic solvent like acetonitrile (B52724) provides superior control, minimizing the formation of Impurity G to levels as low as 0.15% before purification. google.com The reaction temperature is also a key parameter, with a range of 20-30°C found to be optimal for the conversion while suppressing side reactions. google.com

| Parameter | Condition | Impact on Impurity G Formation | Reference |

|---|---|---|---|

| Acid Catalyst | Weak Acids (e.g., Oxalic, Acetic) | Higher levels of impurity formation (>1.2%) | |

| Acid Catalyst | Strong Acids (e.g., HCl, H₂SO₄) | Incomplete conversion, moderate impurity levels (0.76-0.89%) | google.com |

| Acid Catalyst | Perchloric Acid | Reduced impurity formation (≤0.15%) | google.com |

| Solvent | Acetonitrile | Optimal for minimizing Impurity G with perchloric acid | google.com |

| Solvent | Ethyl Acetate (B1210297), Acetic Acid | Slightly higher impurity levels compared to acetonitrile | google.com |

| Temperature | 20-30°C | Optimal for conversion while minimizing degradation | google.com |

The principle of "garbage in, garbage out" is highly relevant in API synthesis. The purity of starting materials and reagents is fundamental to controlling the final impurity profile of Dienogest. synthinkchemicals.comamazonaws.com Impurities present in precursors can either carry through the synthetic process or actively participate in side reactions that generate new impurities, including Impurity G. amazonaws.com For instance, the synthesis of Dienogest often involves the reaction of an estra-4,9-diene-3,17-dione (B195082) derivative with a cyanide source. google.com Using high-purity precursors and reagents, such as acetonitrile and non-nucleophilic bases, helps prevent unwanted side reactions. google.com Rigorous supplier qualification and comprehensive analysis of all raw materials are essential first steps in any effective impurity control strategy. synthinkchemicals.com

Catalysts play a pivotal role in modern organic synthesis, offering pathways to increased reaction rates and selectivity. In Dienogest synthesis, particularly in steps involving bond formation or rearrangement, the choice of catalyst is critical. theses.fr For example, some patented routes use cerium chloride (CeCl₂) as a catalyst during the introduction of the cyanomethyl group. epo.org Such catalysts can enhance reaction efficiency and reduce the formation of byproducts compared to other Lewis acids. In other steroid syntheses, catalyst screening has shown that the electronic nature of ligands, for instance in palladium-catalyzed reactions, can significantly influence the activity and selectivity, thereby reducing byproduct formation. researchgate.net A systematic screening of catalysts and reaction conditions is crucial to identify a system that is highly selective for the desired product, Dienogest, thus minimizing the generation of Impurity G.

Downstream Purification and Isolation Techniques

Even with an optimized synthetic process, trace amounts of impurities like Impurity G are often unavoidable. Therefore, robust downstream purification methods are necessary to ensure the final API meets stringent pharmacopoeial standards.

Crystallization is a powerful and widely used technique for purifying APIs. crystalpharmatech.com The process leverages the solubility differences between the desired compound and its impurities. For Dienogest, a highly effective method involves crystallization from a dimethylformamide (DMF)-water mixture. google.comgoogle.com This process typically involves dissolving the crude Dienogest in DMF at an elevated temperature (e.g., 45–50°C), followed by the controlled addition of water as an anti-solvent. This change in solvent composition reduces the solubility of Dienogest, causing it to crystallize, while impurities like Impurity G, having different solubility profiles, tend to remain in the mother liquor. Cooling the mixture to 0–5°C maximizes the yield of the purified product. This optimized crystallization has been shown to be highly effective, capable of reducing the level of diene impurities to below 0.02%. google.comepo.orggoogle.com

| Parameter | Condition | Outcome | Reference |

|---|---|---|---|

| Solvent System | Dimethylformamide (DMF) / Water | Effectively separates Dienogest from Impurity G | google.comgoogle.com |

| Dissolution Temperature | 45–50°C | Ensures complete dissolution of crude product in DMF | |

| Anti-solvent | Water | Induces crystallization of Dienogest | |

| Crystallization Temperature | Cooling to 0–5°C | Maximizes yield and enhances purity | |

| Resulting Purity | Impurity G ≤ 0.02% | Achieves high-purity Dienogest suitable for pharmaceutical use | epo.orggoogle.com |

When impurities are present at very low concentrations or are structurally very similar to the API, crystallization alone may not be sufficient to achieve the required purity. In such cases, or when a pure sample of the impurity is needed for characterization and use as a reference standard, preparative chromatography is employed. plantaanalytica.com Preparative High-Performance Liquid Chromatography (HPLC) uses a stationary phase (like silica (B1680970) gel or a C8 column) and a mobile phase to separate components of a mixture. epo.org For Dienogest, methods using eluents such as dichloromethane/ethyl acetate or dichloromethane/acetone have been described. epo.orgjustia.com While highly effective at providing ultra-pure material, preparative HPLC is a more complex and costly technique, making it less suitable for large-scale production compared to crystallization. epo.orggoogle.com Its primary role in the context of Impurity G is often the isolation of the impurity itself for analytical purposes, which is a critical step in developing and validating the routine quality control tests used for batch release. plantaanalytica.com

Exploration of Other Separation Technologies

Beyond standard crystallization and basic chromatographic techniques, the control and removal of stubborn impurities like this compound in the manufacturing of the active pharmaceutical ingredient (API) Dienogest necessitates the exploration of more advanced and orthogonal separation technologies. Given that this compound is a structurally similar diene impurity, achieving the high levels of purity required by regulatory bodies often depends on multi-step purification processes that may include sophisticated chromatographic methods.

Preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique for purifying Dienogest and removing closely related impurities. google.comjustia.com A patented process describes the use of preparative HPLC with a silica gel column to purify crude Dienogest, achieving a final product with individual impurities at a maximum of 0.02%. justia.com This method highlights the efficacy of preparative chromatography in achieving high-purity Dienogest, substantially free of impurities like the diene variant. google.comjustia.com The selection of the stationary and mobile phases is critical. For steroidal compounds, options often include normal-phase systems (e.g., silica gel with dichloromethane/acetone eluents) or reverse-phase systems using columns like C18 with acetonitrile/water mobile phases. justia.comresearchgate.net

Supercritical Fluid Chromatography (SFC) represents another advanced separation technology applicable to complex steroidal mixtures. evotec.com SFC uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. It is often faster and uses less organic solvent than HPLC, making it a greener and potentially more efficient alternative for large-scale purification. evotec.com Its unique selectivity makes it an excellent option for separating isomers and structurally similar compounds, a common challenge in steroid synthesis. evotec.com

For challenging separations of steroidal molecules, including stereoisomers which can be difficult to resolve, a combination of advanced chromatographic technologies can be employed. nih.gov This can involve automated column and mobile phase screening systems to rapidly identify the optimal conditions for separating the target compound from its impurities. nih.gov

The following table summarizes various separation technologies that can be applied to the purification of Dienogest from impurities such as Impurity G.

| Separation Technology | Principle | Application in Steroid/Dienogest Purification | Advantages |

| Preparative HPLC | Differential partitioning of solutes between a liquid mobile phase and a solid stationary phase. | Effective for removing trace impurities to achieve high-purity API. Used to get Dienogest with individual impurities below 0.02%. google.comjustia.com | High resolution and selectivity; well-established and scalable. evotec.comrsc.org |

| Supercritical Fluid Chromatography (SFC) | Partitioning between a supercritical fluid mobile phase and a stationary phase. | Purification of complex mixtures, including chiral separations of steroids. evotec.com | Fast, reduced solvent consumption, unique selectivity. evotec.comijpsjournal.com |

| Advanced Crystallization | Controlled precipitation of the target compound from a solution, leaving impurities behind. | A process using a dimethylformamide (DMF)-water mixture has been shown to reduce the diene impurity to as low as 0.02%. google.com | Cost-effective for bulk purification; can be highly specific with optimized solvent systems. britannica.com |

| Automated Column/Solvent Screening | Utilizes automated systems to rapidly test multiple columns and mobile phases. | Accelerates the development of efficient HPLC methods for separating challenging steroidal epimers and impurities. nih.gov | Significant time savings in method development; higher probability of finding an effective separation. nih.gov |

Implementation of Process Analytical Technology (PAT) for Real-Time Impurity Monitoring

Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials and processes, with the goal of ensuring final product quality. mt.com The implementation of PAT is crucial for the real-time monitoring of this compound, enabling proactive control over its formation and ensuring the process remains within its defined limits. adragos-pharma.comthermofisher.com

Real-time monitoring (RTM) provides an immediate and continuous overview of the manufacturing process, a significant advancement over traditional methods that rely on periodic offline testing. valgenesis.compipharmaintelligence.com For impurity control, this means that deviations in the process that could lead to the formation of Impurity G can be detected and corrected instantly. valgenesis.com

Spectroscopic tools are central to many PAT applications because they are typically non-destructive and can be implemented inline or online. valgenesis.com Key technologies include:

Near-Infrared (NIR) and Raman Spectroscopy : These vibrational spectroscopy techniques can monitor the concentration of reactants, intermediates, and the formation of impurities in real-time. europeanpharmaceuticalreview.com They can be used to track the progress of the chemical reactions that produce Dienogest and can be calibrated to detect the spectral signature of Impurity G. americanpharmaceuticalreview.com

UV-Vis Spectroscopy : This can be used online to monitor the concentration of specific components in a reaction mixture, provided they have a distinct chromophore. americanpharmaceuticalreview.com

Mass Spectrometry (MS) : Online mass spectrometry can be used to monitor the gas phase of a reaction, such as in a distillation process, to ensure the removal of reactants like water that might contribute to impurity formation. americanpharmaceuticalreview.com It offers high selectivity and sensitivity for monitoring multiple components simultaneously. americanpharmaceuticalreview.com

By integrating these analytical tools directly into the production line, manufacturers can build a comprehensive understanding of the process. europeanpharmaceuticalreview.com The data collected allows for the identification of Critical Process Parameters (CPPs) that directly impact Critical Quality Attributes (CQAs), such as the level of this compound. mt.comthermofisher.com This data-driven approach allows for continuous process verification and can facilitate real-time release testing, significantly improving efficiency and quality assurance. nih.govyokogawa.com

The following table outlines PAT tools and their application in monitoring processes to control impurities like this compound.

| PAT Tool | Measurement Principle | Application in Real-Time Impurity Monitoring | Key Benefits |

| In-situ Raman Spectroscopy | Measures vibrational modes of molecules via inelastic light scattering. | Monitoring polymorphic transformations and reaction kinetics to prevent side reactions leading to impurity formation. americanpharmaceuticalreview.com | Non-invasive, can be used with fiber-optic probes directly in the reactor. valgenesis.com |

| Online Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. | Monitoring vacuum distillations to ensure complete removal of solvents or water that could lead to impurity generation. americanpharmaceuticalreview.com | High speed, selectivity, and sensitivity. americanpharmaceuticalreview.com |

| Inline HPLC/UPLC | Chromatographic separation with online detection. | Provides real-time or near-real-time quantification of the API and specific impurities during the process. adragos-pharma.com | Direct measurement of impurity levels, providing high specificity. adragos-pharma.comscispace.com |

| Near-Infrared (NIR) Spectroscopy | Measures molecular overtone and combination vibrations. | Monitoring concentrations of reactants and products in real-time to ensure the reaction proceeds as intended. europeanpharmaceuticalreview.com | Non-destructive, rapid analysis, suitable for harsh process environments. valgenesis.com |

The implementation of these PAT strategies provides a robust framework for controlling the formation of this compound, shifting the manufacturing paradigm from quality by testing to quality by design. mt.com

Regulatory Science and Scientific Aspects of Impurity Control for Dienogest Impurity G

Scientific Principles Underlying Impurity Thresholds and Qualification Requirements

The establishment of thresholds for reporting, identification, and qualification of impurities like Dienogest Impurity G is a cornerstone of pharmaceutical quality control, guided by scientific principles and regulatory frameworks, primarily those from the International Council for Harmonisation (ICH). jpionline.orgamericanpharmaceuticalreview.com These thresholds are not arbitrary; they are based on a careful consideration of analytical capabilities, toxicological data, and the maximum daily dose of the drug. jpionline.orgkobia.krijcrt.org

The reporting threshold is the level above which an impurity must be reported in a regulatory submission. ich.org The identification threshold is the level at which the structure of an impurity must be elucidated. ich.orguspnf.com Finally, the qualification threshold is the level above which an impurity must be justified from a safety perspective. ich.orguspnf.comgmpinsiders.com

Qualification is the process of gathering and evaluating data to establish the biological safety of an individual impurity at a specified level. kobia.krich.org An impurity is considered qualified if its level has been adequately evaluated in safety and/or clinical studies. ich.orgpda.org Impurities that are also significant human metabolites are generally considered qualified. kobia.krich.orgpda.org If an impurity exceeds the qualification threshold and there is insufficient data to qualify it, further safety studies may be required. ich.orgpmda.go.jp

For new drug substances, the ICH Q3A(R2) guideline provides specific thresholds. For a maximum daily dose of up to 2 grams, the qualification threshold for an impurity is 0.15% or 1.0 mg per day, whichever is lower. kobia.krnihs.go.jp However, for certain drug classes or impurities with known or suspected high potency or toxicity, lower thresholds may be warranted. americanpharmaceuticalreview.comich.org

Table 1: ICH Q3A(R2) Thresholds for Impurities in New Drug Substances (for a maximum daily dose ≤ 2 g/day )

| Threshold Type | Value |

| Reporting Threshold | > 0.05% |

| Identification Threshold | > 0.10% |

| Qualification Threshold | > 0.15% or 1 mg/day TDI (whichever is lower) |

TDI: Total Daily Intake

These principles ensure that the levels of impurities like this compound are controlled within safe limits, balancing the practicalities of manufacturing with the paramount need for patient safety. jpionline.org

Methodological Requirements for Analytical Procedures in Regulatory Submissions

Regulatory submissions for pharmaceuticals require documented evidence that the analytical procedures used for detecting and quantifying impurities are validated and suitable for their intended purpose. ich.orgpmda.go.jp The validation of these analytical methods is governed by ICH Q2(R1) guidelines, which outline the necessary characteristics to be evaluated. ich.org

For the quantification of this compound, High-Performance Liquid Chromatography (HPLC) is a commonly employed technique. pharmtech.com The validation of an HPLC method for impurity quantification typically involves demonstrating its specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and quantitation limit. ich.org

Specificity: The ability to assess the analyte unequivocally in the presence of other components, including the API, other impurities, and degradation products. ich.org

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. ich.org

Range: The interval between the upper and lower concentrations of the analyte for which the procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity. For impurities, the range should typically extend from the reporting level to 120% of the specification limit. ich.org

Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by analyzing samples spiked with known amounts of the impurity. ich.orgamazonaws.com

Precision: The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD).

Quantitation Limit (QL): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. The QL of an analytical procedure for an impurity should be at or below the reporting threshold. ich.org

The analytical procedure must be described in sufficient detail to allow a competent analyst to reproduce it. The submission should also include chromatograms and other relevant data to demonstrate the method's performance. pmda.go.jp

Role of this compound as a Reference Standard in Quality Control and Method Validation

A well-characterized reference standard of this compound is indispensable for the accurate and reliable quality control of Dienogest. labinsights.nlaxios-research.com Reference standards are highly purified compounds used for identification, purity tests, and assays. pharmtech.comlgcstandards.com

The primary functions of a this compound reference standard include:

Identification: Comparing the retention time or other physical properties of a peak in a sample chromatogram to that of the reference standard to confirm the impurity's identity. labinsights.nl

Quantification: Using the reference standard to prepare calibration curves or as a single-point standard to determine the concentration of the impurity in the drug substance. labinsights.nl

Method Validation: Serving as the "known" substance in experiments to validate the accuracy, precision, and linearity of the analytical method. amazonaws.comlabinsights.nl

System Suitability Testing: Ensuring the analytical system is performing correctly before and during sample analysis. edqm.eu

Regulatory authorities like the FDA require that non-compendial reference standards be of the highest purity and thoroughly characterized to ensure their identity, strength, and quality. pharmtech.com This characterization involves a battery of analytical techniques to confirm the structure and determine the purity. The European Pharmacopoeia (Ph. Eur.) also provides reference standards for Dienogest and its impurities. edqm.eu The use of a qualified reference standard is crucial for generating reliable data that will be accepted in regulatory submissions. pharmtech.com

Harmonization of Impurity Control Guidelines for Dienogest and Related Steroids

The International Council for Harmonisation (ICH) has been instrumental in harmonizing the technical requirements for the registration of pharmaceuticals for human use. The ICH Q3 series of guidelines (Q3A, Q3B, Q3C, and Q3D) provide a framework for the control of impurities in new drug substances and products. jpionline.orglgcstandards.com These guidelines are widely adopted by regulatory authorities in Europe, Japan, and the United States, promoting a unified approach to impurity control.

While the ICH guidelines are general in nature, their application to specific classes of drugs, such as steroids, requires careful consideration of their unique chemical and pharmacological properties. Steroids, including Dienogest, are a well-established therapeutic class, and there is a significant body of knowledge regarding their potential impurities and associated risks. nihs.go.jppageplace.de

Harmonization efforts extend to pharmacopoeias, such as the European Pharmacopoeia (Ph. Eur.), which provides monographs for active substances and includes tests for related substances. edqm.eunihs.go.jp These monographs, once adopted, become legally binding in the member states. edqm.eu For Dienogest, the Ph. Eur. lists specific impurities, including Impurity G, and may provide reference standards for their control. edqm.eusynzeal.com

The ongoing dialogue between regulatory agencies, pharmacopoeias, and the pharmaceutical industry aims to further refine and harmonize the control strategies for impurities in steroids. This includes sharing information on new impurities, developing and validating analytical methods, and establishing scientifically justified acceptance criteria. The goal is to ensure a consistent and high level of quality for these important medicines worldwide.

Future Research Trajectories for Dienogest Impurity G

Development of Novel Ultrasensitive Analytical Techniques for Trace-Level Impurity G Detection

The detection of impurities at trace levels is a cornerstone of pharmaceutical quality control. While current methods like High-Performance Liquid Chromatography (HPLC) are effective, future research will focus on developing ultrasensitive techniques to quantify Dienogest Impurity G at even lower concentrations, ensuring greater product safety. vulcanchem.com The goal is to move beyond current detection limits to achieve sub-ng/L sensitivity. sciex.com

Future analytical development could involve the refinement of hyphenated techniques, such as Ultra-High Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS), which has already proven effective for detecting trace levels of other steroid esters. nih.gov Research could also explore the application of novel ionization sources and high-resolution mass analyzers to improve signal-to-noise ratios and specificity for Impurity G, even in complex matrices. The development of methods using smaller sample volumes would also increase efficiency and reduce costs. sciex.com

Table 1: Comparison of Current and Future Analytical Techniques for Impurity G Detection

| Feature | Current Techniques (e.g., HPLC, UHPLC-MS) | Future Ultrasensitive Techniques |

|---|---|---|

| Detection Limit | µg/mL to high ng/mL range researchgate.net | Sub-ng/L to pg/mL range nih.gov |

| Specificity | Good, but potential for matrix interference researchgate.net | High, with advanced mass analyzers reducing interference |

| Sample Volume | Milliliter range | Microliter to low milliliter range sciex.com |

| Innovation Area | Method validation and optimization innovareacademics.inresearchgate.net | Novel ionization sources, portable sensors, advanced detectors |

| Potential Methods | LC-MS/MS, High-Resolution Mass Spectrometry (HR-MS) innovareacademics.innih.gov | Capillary Electrophoresis-MS, Supercritical Fluid Chromatography-MS |

Advanced Mechanistic Studies on Impurity G Formation under Non-Standard Conditions

Understanding how this compound forms is key to preventing its presence in the final drug product. Current knowledge suggests it arises as a byproduct during synthesis, particularly through acid hydrolysis of ketal intermediates. Forced degradation studies, which expose Dienogest to stress conditions like acid, base, oxidation, heat, and light, provide initial insights into potential degradation pathways. impactfactor.orgresearchgate.net

Future research should expand on these studies by investigating formation mechanisms under a wider array of non-standard conditions that could be encountered during manufacturing, transport, or storage. This includes exploring the impact of different catalysts, solvents, and temperature fluctuations on the reaction pathways leading to Impurity G. acs.org In-depth kinetic and thermodynamic studies would elucidate the precise conditions that favor or inhibit its formation, allowing for more robust process control.

Table 2: Proposed Mechanistic Studies for Impurity G Formation

| Study Type | Non-Standard Condition | Objective | Expected Outcome |

|---|---|---|---|

| Catalyst Impact Study | Alternative acid/base catalysts | To assess the role of different catalysts in the hydrolysis and formation of Impurity G. | Identification of catalysts that minimize Impurity G formation. |

| Solvent Effect Analysis | Aprotic vs. Protic solvents of varying polarity | To understand how the reaction environment influences side-product formation. acs.org | A predictive model for solvent effects on impurity profiles. |

| Thermal Cycling Stress | Freeze-thaw cycles; rapid temperature shifts | To simulate potential temperature abuse during shipping and storage. | Determination of Impurity G formation rates under thermal stress. |

| Photostability Extremes | High-intensity UV and visible light exposure | To evaluate degradation pathways initiated by light energy. impactfactor.org | Characterization of photodegradants and their relationship to Impurity G. |

Integration of Machine Learning and Artificial Intelligence for Impurity Prediction and Process Optimization

The complexity of chemical syntheses presents an opportunity for the application of artificial intelligence (AI) and machine learning (ML). zamann-pharma.com These technologies can analyze vast datasets from manufacturing processes to identify patterns and predict the likelihood of impurity formation in real-time. zamann-pharma.comopenreview.net For Dienogest manufacturing, AI models could be trained on historical batch data, correlating process parameters (e.g., temperature, pH, reagent concentration) with the observed levels of Impurity G.

Table 3: Applications of AI and Machine Learning in Dienogest Impurity Control

| Application Area | AI/ML Tool/Technique | Function and Benefit |

|---|---|---|

| Impurity Prediction | Predictive Modeling, (Q)SAR nih.gov | Predicts the formation of Impurity G based on reaction inputs and conditions, enabling proactive process adjustments. openreview.netmit.edu |

| Process Optimization | Generative AI, Digital Twins endava.com | Simulates and optimizes manufacturing parameters (temperature, pH) to find conditions that minimize impurity generation. mckinsey.com.br |

| Risk Assessment | Natural Language Processing (NLP), Pattern Recognition | Analyzes unstructured data from lab reports and literature to identify potential new risk factors for impurity formation. nih.gov |

Green Chemistry Approaches for Sustainable Impurity Control in Dienogest Manufacturing

Green chemistry principles offer a framework for designing chemical processes that are environmentally sustainable and inherently safer by minimizing waste and hazardous substances. unibo.it Applying these principles to Dienogest synthesis can directly impact the control of Impurity G. Future research should focus on developing synthetic routes that are not only efficient but also environmentally benign.

This includes exploring the use of less hazardous solvents, developing highly selective catalysts to steer reactions away from impurity-forming pathways, and designing atom-economical routes that maximize the incorporation of starting materials into the final product. unibo.itmdpi.com For instance, replacing traditional strong acids used in hydrolysis with solid acid catalysts could reduce waste and potentially decrease the formation of Impurity G. google.com Organoautocatalysis, where a product of the reaction itself acts as a catalyst, represents an innovative, sustainable strategy that could be explored for Dienogest synthesis. fau.eu

| Catalysis | Employ highly selective, recyclable catalysts (e.g., biocatalysts, solid acids) instead of stoichiometric reagents. mdpi.comfau.eu | Increases reaction specificity for Dienogest, minimizing the pathway to Impurity G. |

Q & A

Q. What analytical methods are validated for quantifying Dienogest Impurity G, and what parameters ensure their reliability?

High-performance liquid chromatography (HPLC) with ultraviolet detection is the primary method for quantifying this compound, achieving a purity of 98.1% as per Certificate of Analysis data. Key validation parameters include:

- Specificity : Resolution of Impurity G from the active pharmaceutical ingredient (API) and other impurities.

- Linearity : Calibration curves over a range of 0.02–2 µg/mL (r² ≥ 0.999) .

- Accuracy and Precision : Replicate analyses (n=2) showing ≤2% relative standard deviation (RSD) for retention time and peak area .

- Solution Stability : Confirmed over 24 hours under specified storage conditions .

Q. How should researchers address discrepancies in impurity profiles across batches of Dienogest?

Batch-specific impurity variations require:

- Comparative Chromatography : Use HPLC or LC-MS/MS to identify retention time shifts or new peaks .

- Structural Confirmation : Apply nuclear magnetic resonance (NMR) to resolve ambiguities in isomeric impurities (e.g., epoxides or hydrates) .

- Root-Cause Analysis : Investigate synthesis pathways for side reactions or storage conditions (e.g., light exposure) affecting degradation .

Q. What regulatory standards govern the reporting thresholds for this compound in preclinical studies?

Per FDA ICH Q3A guidelines:

- Identification Threshold : ≥0.1% of the API requires full structural characterization .

- Qualification Threshold : ≥0.15% necessitates toxicological studies to assess safety .

- Documentation : Include CAS number, molecular formula (C₂₀H₂₅NO₃), and synthetic origin in regulatory submissions .

Advanced Research Questions

Q. How can conflicting data on the biological activity of this compound be resolved in endometriosis models?